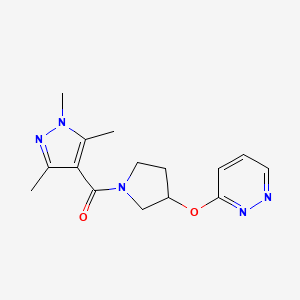

(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanon

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

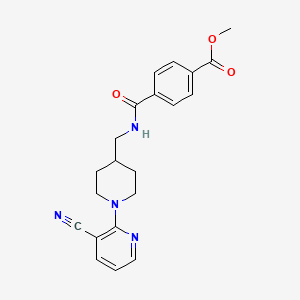

(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone is a useful research compound. Its molecular formula is C15H19N5O2 and its molecular weight is 301.35. The purity is usually 95%.

BenchChem offers high-quality (3-(pyridazin-3-yloxy)pyrrolidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(pyridazin-3-yloxy)pyrrolidin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

- Die Verbindung wurde auf ihre inhibitorische Aktivität gegenüber IDH1-R132H untersucht. Bemerkenswert ist, dass 3-(1-(3-(1H-Imidazol-1-yl)propyl)-6-brom-1H-indol-3-yl)-4-(1-methyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)-1H-pyrrol-2,5-dion (Verbindung IXb) eine signifikante Potenz als IDH1-R132H-Inhibitor mit einem IC50 von 0,031 μM zeigte. Sie reduzierte effektiv die Produktion von 2-Hydroxyglutarat (2-HG) in U87MG IDH1-R132H-Zellen .

- Die Verbindung und ihre Derivate haben ein gutes antimikrobielles Potenzial gezeigt. So zeigten beispielsweise die Verbindungen 1a und 1b vielversprechende Aktivität .

- Pyridazin-3(2H)-one, einschließlich dieser Verbindung, dienen aufgrund ihrer einfachen Funktionalisierung an verschiedenen Ringstellungen als vielseitige synthetische Bausteine. Medizinische Chemiker haben ihre vielfältigen pharmakologischen Aktivitäten untersucht .

- Obwohl spezifische Studien zu dieser Verbindung begrenzt sind, wurden Pyridazin-3(2H)-one für verschiedene therapeutische Zwecke untersucht, darunter die Inhibition der kardialen Phosphodiesterase-III und die inotrope Aktivität .

- Zusätzlich wurde das Vorhandensein einer Azidogruppe ortho zum Pyrazolring in verwandten Verbindungen untersucht .

Inhibition der Isocitrat-Dehydrogenase-1 (IDH1)

Antimicrobial Potential

Synthetischer Baustein

Weitere Anwendungen

Zusammenfassend lässt sich sagen, dass diese Verbindung vielversprechend für die IDH1-Inhibition, antimikrobielle Aktivität und Synthesechemie ist. Weitere Forschung könnte zusätzliche Anwendungen und Wirkmechanismen aufdecken. 🌟 !

Wirkmechanismus

Target of Action

Pyridazine and pyrazole derivatives, which are part of the compound’s structure, have been shown to interact with a range of biological targets .

Mode of Action

It is known that pyridazine and pyrazole derivatives can exhibit a wide range of physiological effects .

Biochemical Pathways

Pyridazine and pyrazole derivatives have been shown to affect a variety of biochemical pathways .

Pharmacokinetics

A compound with a similar structure was found to have high solubility in saline at ph 7, which could potentially impact its bioavailability .

Result of Action

Pyridazine and pyrazole derivatives have been shown to exhibit a wide range of pharmacological activities .

Eigenschaften

IUPAC Name |

(3-pyridazin-3-yloxypyrrolidin-1-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O2/c1-10-14(11(2)19(3)18-10)15(21)20-8-6-12(9-20)22-13-5-4-7-16-17-13/h4-5,7,12H,6,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWLUVSYUMVRKIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)C(=O)N2CCC(C2)OC3=NN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-{[(4-ethoxyphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B2467885.png)

![N-cyclopropyl-6-methoxy-N-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]pyrimidin-4-amine](/img/structure/B2467894.png)

![Ethyl 5-(4-ethoxybenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2467903.png)